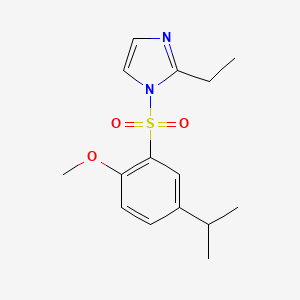

2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Biological Activity in Antiulcer Agents

The synthesis of imidazo[1,2-a]pyridines, including compounds similar to 2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole, highlights their potential as antisecretory and cytoprotective agents against ulcers. Although not displaying significant antisecretory activity, several derivatives demonstrated notable cytoprotective properties in ethanol and HCl-induced ulcer models, suggesting their utility in ulcer management and treatment (Starrett et al., 1989).

Green Synthesis of Pyrano[2,3-c]pyrazoles

A study utilizing disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrano[2,3-c]pyrazoles underlines the importance of imidazolium-based compounds in facilitating green and efficient synthesis methods. This approach highlights the environmental and operational benefits of using such compounds in organic synthesis, potentially including the synthesis of derivatives of 2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole (Moosavi‐Zare et al., 2013).

Coordination and Electrochemical Interaction

Research into the coordination and electrochemical interaction of compounds similar to 2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole has contributed to the understanding of their chemical behavior. These studies are crucial for developing new materials with potential applications in catalysis, sensor technology, and electrochemical devices (Bermejo et al., 2000).

Radiolabelling and Imaging Applications

The development of radiolabelled nonpeptide angiotensin II antagonists, based on imidazole derivatives, for receptor imaging demonstrates the utility of these compounds in biomedical imaging. This research provides a basis for the development of novel diagnostic tools and contributes to the advancement of medical imaging technologies (Hamill et al., 1996).

Alkaline Fuel Cell Membranes

Studies on the synthesis of poly(arylene ether sulfone) containing bulky imidazole groups for alkaline anion exchange membranes (AEMs) underline the potential of imidazole derivatives in energy technologies. These membranes exhibit enhanced alkaline stability, crucial for the development of efficient and durable fuel cells (Yang et al., 2014).

Corrosion Inhibition

Imidazole derivatives, including those structurally related to 2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole, have been evaluated for their corrosion inhibition properties. Such studies are essential for developing new materials that can protect metals from corrosion, significantly impacting industries ranging from construction to electronics (Ammal et al., 2018).

properties

IUPAC Name |

2-ethyl-1-(2-methoxy-5-propan-2-ylphenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-5-15-16-8-9-17(15)21(18,19)14-10-12(11(2)3)6-7-13(14)20-4/h6-11H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWPOUYBMWNFMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2365181.png)

![3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole](/img/structure/B2365184.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2365186.png)

![2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile](/img/structure/B2365192.png)

![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2365197.png)

![2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2365199.png)